molecular formula C13H12ClN3O2S B2829826 N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1211416-87-3

N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2829826
CAS RN: 1211416-87-3
M. Wt: 309.77
InChI Key: NIYWDGHFFGASOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. CPTH2 has been shown to inhibit histone acetyltransferase (HAT) activity, which plays a crucial role in regulating gene expression.

Mechanism of Action

N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide inhibits the activity of HATs by binding to the catalytic site of the enzyme. This prevents the transfer of acetyl groups to histone proteins, which in turn affects gene expression and other cellular processes that are regulated by histone acetylation.
Biochemical and Physiological Effects:
N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HAT activity, N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the immune response. These effects are likely due to the role of histone acetylation in regulating gene expression and cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide in lab experiments is its specificity for HATs. This allows researchers to study the effects of histone acetylation on gene expression and other cellular processes without affecting other enzymes or cellular pathways. However, one limitation of using N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to ensure that the compound is used at safe and effective concentrations.

Future Directions

There are several future directions for research on N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide. One area of interest is the development of more potent and specific inhibitors of HATs. This could lead to the development of new therapies for diseases that are caused by dysregulation of histone acetylation. Another area of interest is the use of N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide in combination with other drugs to enhance their efficacy. Finally, further studies are needed to fully understand the role of histone acetylation in various biological processes and diseases.

Synthesis Methods

N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can be synthesized through a multistep process involving the reaction of 5-chloropyridin-2-amine and 2-(thiophen-2-yl)ethanol to form the intermediate compound, which is then reacted with oxalyl chloride to produce the final product. The purity of the synthesized compound can be confirmed by using analytical techniques such as NMR and HPLC.

Scientific Research Applications

N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has been widely used as a research tool to study the role of HATs in various biological processes. HATs are enzymes that transfer acetyl groups to lysine residues on histone proteins, which plays a key role in regulating gene expression. By inhibiting HAT activity, N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can be used to study the effects of histone acetylation on gene expression and other cellular processes.

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-(2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c14-9-3-4-11(16-8-9)17-13(19)12(18)15-6-5-10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYWDGHFFGASOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

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